molecular formula C24H28N2O3 B10854648 GLP-1R modulator L7-028

GLP-1R modulator L7-028

Cat. No.: B10854648
M. Wt: 392.5 g/mol
InChI Key: QASJOTNVPCHDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GLP-1R modulator L7-028 is an allosteric modulator that enhances the binding of glucagon-like peptide-1 (GLP-1) to its receptor (GLP-1R) via a transmembrane site. This compound has shown significant potential in enhancing the efficacy of GLP-1, which is crucial for various physiological processes, including glucose metabolism and insulin secretion .

Preparation Methods

The synthesis of GLP-1R modulator L7-028 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

GLP-1R modulator L7-028 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

GLP-1R modulator L7-028 has a wide range of scientific research applications. In chemistry, it is used to study the binding interactions between GLP-1 and its receptor. In biology, it helps in understanding the physiological roles of GLP-1 in glucose metabolism and insulin secretion. In medicine, this compound is being explored for its potential therapeutic applications in treating diabetes and other metabolic disorders. Additionally, it has industrial applications in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of GLP-1R modulator L7-028 involves its binding to a transmembrane site on the GLP-1 receptor. This binding enhances the affinity of GLP-1 for its receptor, leading to increased activation of downstream signaling pathways. The molecular targets involved include the GLP-1 receptor and associated signaling molecules such as cyclic adenosine monophosphate (cAMP). This modulation results in enhanced insulin secretion and improved glucose metabolism .

Comparison with Similar Compounds

GLP-1R modulator L7-028 is unique in its ability to enhance GLP-1 binding via a transmembrane site. Similar compounds include other allosteric modulators of GLP-1R, such as L7, L14, and L16. These compounds also enhance GLP-1 binding but may differ in their binding sites and efficacy. The uniqueness of this compound lies in its specific binding site and its potent enhancement of GLP-1 binding affinity .

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

3-cyclopentyloxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C24H28N2O3/c27-23(18-8-7-13-22(17-18)29-21-11-2-3-12-21)25-20-10-6-9-19(16-20)24(28)26-14-4-1-5-15-26/h6-10,13,16-17,21H,1-5,11-12,14-15H2,(H,25,27)

InChI Key

QASJOTNVPCHDTC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.